molecular formula C19H21FN2O4S B6902568 5-fluoro-N-[[1-[hydroxy(phenyl)methyl]cyclopropyl]methyl]-2-(methanesulfonamido)benzamide

5-fluoro-N-[[1-[hydroxy(phenyl)methyl]cyclopropyl]methyl]-2-(methanesulfonamido)benzamide

Cat. No.: B6902568
M. Wt: 392.4 g/mol
InChI Key: VGBUUVHGUQLTCO-UHFFFAOYSA-N
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Description

5-fluoro-N-[[1-[hydroxy(phenyl)methyl]cyclopropyl]methyl]-2-(methanesulfonamido)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a fluoro group, a cyclopropylmethyl group, and a methanesulfonamido group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-N-[[1-[hydroxy(phenyl)methyl]cyclopropyl]methyl]-2-(methanesulfonamido)benzamide typically involves multiple steps, including the formation of the benzamide core, introduction of the fluoro group, and attachment of the cyclopropylmethyl and methanesulfonamido groups. Common synthetic routes may involve:

    Formation of the Benzamide Core: This can be achieved through the reaction of an appropriate aniline derivative with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Fluoro Group: Fluorination can be performed using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the Cyclopropylmethyl Group: This step may involve the use of cyclopropylmethyl bromide in the presence of a base like potassium carbonate.

    Introduction of the Methanesulfonamido Group: This can be achieved through the reaction of the intermediate compound with methanesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

5-fluoro-N-[[1-[hydroxy(phenyl)methyl]cyclopropyl]methyl]-2-(methanesulfonamido)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride (NaBH4).

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution of the fluoro group could yield a variety of substituted benzamides.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving its molecular targets.

    Medicine: Potential therapeutic applications due to its unique chemical structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-fluoro-N-[[1-[hydroxy(phenyl)methyl]cyclopropyl]methyl]-2-(methanesulfonamido)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-fluoro-2-(methanesulfonamido)benzamide: Lacks the cyclopropylmethyl and hydroxy(phenyl)methyl groups.

    N-[[1-[hydroxy(phenyl)methyl]cyclopropyl]methyl]-2-(methanesulfonamido)benzamide: Lacks the fluoro group.

Uniqueness

The presence of the fluoro group, cyclopropylmethyl group, and methanesulfonamido group in 5-fluoro-N-[[1-[hydroxy(phenyl)methyl]cyclopropyl]methyl]-2-(methanesulfonamido)benzamide makes it unique compared to similar compounds

Properties

IUPAC Name

5-fluoro-N-[[1-[hydroxy(phenyl)methyl]cyclopropyl]methyl]-2-(methanesulfonamido)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O4S/c1-27(25,26)22-16-8-7-14(20)11-15(16)18(24)21-12-19(9-10-19)17(23)13-5-3-2-4-6-13/h2-8,11,17,22-23H,9-10,12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGBUUVHGUQLTCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=C(C=C(C=C1)F)C(=O)NCC2(CC2)C(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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